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molecular formula C6H4BrI B1265593 1-Bromo-3-iodobenzene CAS No. 591-18-4

1-Bromo-3-iodobenzene

Cat. No. B1265593
M. Wt: 282.9 g/mol
InChI Key: CTPUUDQIXKUAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Palladium (II) acetate (14.28 mg, 0.06 mmol) and racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (79 mg, 0.13 mmol) were suspended in toluene (3 mL). The mixture was evacuated and purged with nitrogen, and warmed to 50°C. In a separate vessel, 1-bromo-3-iodobenzene (240 mg, 0.85 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (98 mg, 0.85 mmol) and sodium-t-butoxide (122 mg, 1.27 mmol) were suspended in toluene (3.5 mL). The resulting mixture was evacuated, purged with nitrogen and warmed to 50°C. After ~30 mins, the catalyst mixture was transferred to the reaction vessel. The reaction was evacuated and purged with nitrogen and heated at 80°C overnight. This reaction was combined with EN06953-06 for purification. The mixture was filtered and purified by flash silica chromatography, elution gradient 0 to 40% EtOAc in heptane. Pure fractions were evaporated to dryness to afford 3-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline (71.0 mg, 31.0 %) as a colourless oil which crystallised on standing. The main impurity was isolated (EN06953-09-02) but this was not identified; assume it is BINAP or the catalyst- ligand complex.
Quantity
0.00127 mol
Type
reagent
Reaction Step One
Quantity
0.0065 L
Type
solvent
Reaction Step Two
Quantity
0.000848 mol
Type
reactant
Reaction Step Three
Quantity
0.000848 mol
Type
reactant
Reaction Step Four
Quantity
6.36e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
684
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00127 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0065 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.000848 mol
Type
reactant
Smiles
C1COCCC1CN
Step Four
Name
Quantity
0.000848 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)I)Br
Step Five
Name
Quantity
0.000127 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
6.36e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCC1CNC2=CC(=CC=C2)Br
Measurements
Type Value Analysis
YIELD 30.98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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